molecular formula C16H18N2O2 B2733231 N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946341-30-6

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2733231
CAS No.: 946341-30-6
M. Wt: 270.332
InChI Key: RQSTUHOGMOWVMG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities. Oxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in the presence of sulfuric acid to yield the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, to optimize yield and minimize by-products. The use of continuous flow reactors is also becoming more common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. Its cyclopentyl and phenyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(17-13-8-4-5-9-13)11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSTUHOGMOWVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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